![molecular formula C12H11NO3 B3022933 methyl (2-methyl-1H-indol-3-yl)(oxo)acetate CAS No. 62995-59-9](/img/structure/B3022933.png)
methyl (2-methyl-1H-indol-3-yl)(oxo)acetate
Overview
Description
Indole derivatives, such as “methyl (2-methyl-1H-indol-3-yl)(oxo)acetate”, are aromatic compounds that have a wide range of clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be prepared by various methods. For example, one method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Scientific Research Applications
- Indole derivatives, including methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, have been investigated for their potential as anticancer agents. These compounds may inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
- Methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate may exhibit antioxidant properties. Antioxidants help neutralize free radicals, protecting cells from oxidative damage .
- AChE inhibitors are relevant in Alzheimer’s disease treatment, while GST inhibitors may have applications in cancer therapy .
- Methods like the Fischer indole synthesis or other innovative approaches are studied to access methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate .
Anticancer Properties
Antioxidant Activity
Enzyme Inhibition
Synthetic Methodology
Bioinformatics and ADMET Prediction
These applications highlight the versatility and potential of methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in various scientific contexts. Further research will continue to uncover its multifaceted roles and contribute to drug discovery and development . If you’d like more detailed information on any specific aspect, feel free to ask! 😊
Mechanism of Action
Target of Action
A similar compound, “(1-benzyl-5-methoxy-2-methyl-1h-indol-3-yl)acetic acid”, is known to targetPhospholipase A2, membrane associated . Phospholipase A2 plays a crucial role in the metabolism of membrane phospholipids and the production of lipid mediators.
Mode of Action
Similar compounds like indometacin, a nonsteroidal anti-inflammatory drug (nsaid), work by inhibiting the production of prostaglandins, endogenous signaling molecules known to cause inflammation . It does this by inhibiting cyclooxygenase, an enzyme that catalyzes the production of prostaglandins .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect theprostaglandin synthesis pathway .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may result in thereduction of inflammation by inhibiting the production of prostaglandins .
Future Directions
properties
IUPAC Name |
methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-10(11(14)12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOHHVFNEWVONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407083 | |
Record name | methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |
CAS RN |
62995-59-9 | |
Record name | Methyl 2-methyl-α-oxo-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62995-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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